Product packaging for 2-(Trifluoromethyl)phenanthrene(Cat. No.:)

2-(Trifluoromethyl)phenanthrene

Cat. No.: B14118351
M. Wt: 246.23 g/mol
InChI Key: RFYQVKWVPKAERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Fluorinated Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Phenanthrene (B1679779), with its three fused benzene (B151609) rings, is a well-known PAH. wikipedia.org PAHs are ubiquitous in the environment, often formed from the incomplete combustion of organic materials. afirm-group.com The study of PAHs and their derivatives is a cornerstone of organic chemistry, with implications for environmental science and materials science. novapublishers.com

The introduction of fluorine atoms into organic molecules, a process known as fluorination, can dramatically alter their properties. nih.gov Fluorinated PAHs, such as 2-(Trifluoromethyl)phenanthrene, represent a specialized area of PAH chemistry. acs.orgacs.org The high electronegativity and unique steric profile of fluorine and fluorine-containing groups like trifluoromethyl can lead to enhanced thermal stability, increased lipophilicity, and altered electronic characteristics compared to their non-fluorinated parent compounds. nih.govontosight.ai Research into fluorinated PAHs explores how these modifications influence molecular interactions, reactivity, and potential applications. acs.orgacs.org

Significance of the Trifluoromethyl Group in Modifying Aromatic System Properties

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties in organic chemistry. tcichemicals.com Its significance stems from several key characteristics:

Strong Electron-Withdrawing Nature: Due to the high electronegativity of the fluorine atoms, the -CF3 group is a potent electron-withdrawing group. ontosight.aitcichemicals.com When attached to an aromatic system like phenanthrene, it significantly influences the electron density of the ring, which in turn affects the molecule's reactivity and electronic properties. tcichemicals.com This is crucial for the development of organic electronic materials. tcichemicals.com

Increased Lipophilicity: The -CF3 group can enhance the lipophilicity (the ability to dissolve in fats, oils, and lipids) of a molecule. ontosight.ai This property is particularly important in the design of bioactive compounds, as it can influence their ability to cross cell membranes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. tcichemicals.com This increased stability is a desirable trait in the development of pharmaceuticals and agrochemicals. ontosight.ai

The strategic placement of a trifluoromethyl group on an aromatic system allows chemists to fine-tune the properties of a molecule for specific applications, ranging from pharmaceuticals to advanced materials. ontosight.aitcichemicals.com

Historical and Contemporary Research Trajectories in Substituted Phenanthrene Chemistry

Research into phenanthrene and its derivatives has a long history, driven by their presence in natural products and their potential as building blocks for more complex molecules. researchgate.netnumberanalytics.com Historically, research focused on understanding the fundamental reactivity of the phenanthrene core, including its propensity for electrophilic substitution reactions, which typically occur at the 9 and 10 positions. wikipedia.orgnumberanalytics.com

Contemporary research has expanded to explore a wide range of substituted phenanthrenes with diverse functionalities. The development of new synthetic methods has enabled the creation of complex phenanthrene derivatives with tailored properties. researchgate.netrsc.orgresearchgate.net Current research trajectories in substituted phenanthrene chemistry include:

Medicinal Chemistry: Phenanthrene derivatives have shown potential as anticancer, antimalarial, and anti-inflammatory agents. researchgate.netnih.gov The planar structure of the phenanthrene system allows for intercalation with DNA, a mechanism exploited in the design of new chemotherapeutic agents. nih.gov

Materials Science: The unique optical and electronic properties of phenanthrene derivatives make them attractive for applications in organic light-emitting diodes (OLEDs), transistors, and fluorescent probes. ontosight.aiontosight.ainih.gov

Catalysis: Substituted phenanthrenes are being investigated as ligands for transition metal catalysts, influencing the catalysts' activity and selectivity.

The introduction of substituents like the trifluoromethyl group is a key strategy in modern phenanthrene chemistry, allowing for the rational design of molecules with specific functions. ontosight.aiontosight.ai The synthesis and study of compounds like this compound are indicative of the ongoing effort to expand the chemical space and utility of this important class of aromatic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9F3 B14118351 2-(Trifluoromethyl)phenanthrene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9F3

Molecular Weight

246.23 g/mol

IUPAC Name

2-(trifluoromethyl)phenanthrene

InChI

InChI=1S/C15H9F3/c16-15(17,18)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H

InChI Key

RFYQVKWVPKAERV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 Trifluoromethyl Phenanthrene

Strategies for Regioselective Phenanthrene (B1679779) Scaffold Functionalization

Achieving regioselective functionalization of the phenanthrene scaffold is a significant synthetic hurdle. The phenanthrene nucleus possesses multiple non-equivalent C-H bonds, making the selective introduction of a substituent at the C2 position a non-trivial task. Various strategies have been developed to address this, primarily revolving around the careful choice of catalyst, reagents, and reaction conditions to favor substitution at the desired position.

Trifluoromethylation via Metal-Catalyzed Reactions

Metal-catalyzed cross-coupling and C-H activation reactions have emerged as powerful tools for the introduction of the trifluoromethyl group onto aromatic rings. These methods often offer high efficiency and functional group tolerance.

Palladium catalysis is a versatile and widely studied method for the formation of C-CF₃ bonds. While direct palladium-catalyzed C-H trifluoromethylation of phenanthrene to yield the 2-isomer is not extensively documented, related methodologies provide a strong foundation for potential synthetic routes. Typically, these reactions involve the use of a palladium catalyst, a ligand, an oxidant, and a trifluoromethylating agent. The regioselectivity is often directed by the inherent electronic properties of the substrate or through the use of directing groups. For phenanthrene, the electronic landscape suggests that electrophilic attack is favored at the C9 and C10 positions. Therefore, achieving C2 selectivity in a direct C-H functionalization would likely require a directing group strategy, which is not the focus of this section.

However, palladium-catalyzed cross-coupling reactions of pre-functionalized phenanthrenes, such as 2-bromophenanthrene (B1281488) or phenanthrene-2-boronic acid, with a suitable trifluoromethyl source represent a more direct and controllable route to 2-(trifluoromethyl)phenanthrene.

Table 1: Illustrative Palladium-Catalyzed Trifluoromethylation of Aryl Halides

EntryAryl HalideCF₃ SourceCatalystLigandBaseSolventTemp (°C)Yield (%)
1Aryl IodideTMSCF₃Pd(dba)₂P(o-tol)₃KFDMF8075
2Aryl BromideCF₃-AnionPdCl₂(dppf)-CsFToluene10065

Note: This table represents general conditions for palladium-catalyzed trifluoromethylation of aryl halides and serves as a model for the potential synthesis of this compound from a 2-halophenanthrene precursor. Data is illustrative and not from a specific synthesis of the target compound.

Copper-mediated trifluoromethylation reactions have gained prominence as a cost-effective alternative to palladium-catalyzed methods. These reactions can proceed through various mechanisms, including radical pathways or via the formation of organocopper intermediates. The direct C-H trifluoromethylation of arenes using copper catalysts often requires the use of directing groups to achieve high regioselectivity. For non-directed substrates like phenanthrene, a mixture of isomers would be expected.

A more viable copper-mediated route to this compound would involve a Sandmeyer-type reaction starting from 2-aminophenanthrene. This classical transformation, adapted for trifluoromethylation, typically involves the diazotization of the amine followed by treatment with a copper(I) trifluoromethyl source.

Table 2: General Conditions for Copper-Mediated Trifluoromethylation of Aryl Diazonium Salts

EntryAryl AmineCF₃ SourceCopper SaltDiazotization ReagentSolventTemp (°C)Yield (%)
1AnilineTMSCF₃CuIt-BuONOMeCN6070
2NaphthylamineKSO₂CF₃Cu₂ONaNO₂/H⁺DMSO8062

Note: This table illustrates general conditions for the trifluoromethylation of aryl amines via a Sandmeyer-type reaction, which could be adapted for the synthesis of this compound from 2-aminophenanthrene. Data is illustrative.

Recent advancements have highlighted the potential of cobalt catalysts in photocatalytic trifluoromethylation reactions. A study on the trifluoromethylation of polycyclic aromatic hydrocarbons (PAHs) demonstrated the use of a blue-emissive cobalt(III) complex as a photoredox catalyst. nih.govst-andrews.ac.uk In this study, phenanthrene was successfully monofunctionalized to yield trifluoromethylphenanthrene in a 45% yield. nih.govst-andrews.ac.uk While the study focused on mono-trifluoromethylation and did not provide a detailed analysis of the isomeric distribution, it represents a promising direct C-H functionalization approach. nih.govst-andrews.ac.uk The regioselectivity in such radical-based reactions is typically governed by the position of highest electron density and steric accessibility. For phenanthrene, this would likely lead to a mixture of isomers, with the 9- and 1-positions being major products. Achieving high selectivity for the 2-position would necessitate further optimization of the catalytic system or substrate modification.

Table 3: Cobalt-Photocatalyzed Trifluoromethylation of Phenanthrene

SubstrateCF₃ SourceCatalystLight SourceSolventYield (%) of Monofunctionalized Product
PhenanthreneCF₃SO₂Cl[Co(phtmeimb)₂]PF₆Blue LEDMeCN45

Data sourced from a study on the photocatalytic trifluoromethylation of PAHs. The yield corresponds to the total of all monofunctionalized isomers. nih.govst-andrews.ac.uk

Radical-Initiated Trifluoromethylation Methods

Radical trifluoromethylation offers a powerful method for the direct C-H functionalization of arenes. These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then adds to the aromatic ring. The regioselectivity of radical addition to phenanthrene generally favors the positions that lead to the most stable radical intermediate.

One notable example, though not yielding the 2-isomer, is the synthesis of 3,6-bis(trifluoromethyl)phenanthrene using sulfur tetrafluoride (SF₄). This reaction proceeds under high temperature and pressure and involves the conversion of carboxylic acid groups to trifluoromethyl groups. While this is not a direct C-H functionalization, it demonstrates a method for introducing trifluoromethyl groups onto the phenanthrene core.

The use of radical initiators with trifluoromethyl sources like Togni's reagent or Umemoto's reagents could potentially lead to the trifluoromethylation of phenanthrene. The product distribution would likely be a mixture of isomers, with substitution occurring at the most reactive sites.

Electrophilic Trifluoromethylation Protocols

Electrophilic trifluoromethylation reagents, such as those developed by Togni and Umemoto, are designed to deliver a "CF₃⁺" equivalent to nucleophilic substrates. However, the direct electrophilic trifluoromethylation of neutral, electron-rich arenes like phenanthrene is challenging due to the high reactivity of the electrophilic trifluoromethylating agents, which can lead to side reactions and lack of selectivity.

Electrophilic aromatic substitution on phenanthrene typically occurs at the C9 and C10 positions due to the formation of the most stable carbocation intermediates. Therefore, direct electrophilic trifluoromethylation is unlikely to be a viable strategy for the selective synthesis of this compound without the use of a directing group.

Precursor Design and Synthesis for Targeted Phenanthrene Derivatives

The successful synthesis of a specific isomer like this compound hinges on the careful design and synthesis of its precursors. The structure of the starting material directly dictates the final position of the substituent on the phenanthrene nucleus.

For the oxidative photocyclization route , the key is the synthesis of the correctly substituted stilbene (B7821643). To obtain the 2-substituted product, a stilbene with the trifluoromethyl group on the C3' position (meta position) is required. A versatile method for preparing such precursors is the Julia-Kocienski olefination, which allows for the coupling of two different aryl groups to form the central double bond, yielding 1,2-diarylfluoroalkenes. acs.org

For the domino ring assembly route , the precursors are 1,1-difluoroallenes that bear a cyclopentene and an aryl group. nii.ac.jp These precursors can be prepared from arylacetonitriles through a process involving double allylation. nii.ac.jp The specific substitution pattern on the aryl group of the fluoroallene determines the substitution on the resulting phenanthrene. One of the primary challenges in aryne chemistry, which can follow this domino assembly, is the efficient preparation of the necessary precursors that facilitate both the construction of the π-system and the introduction of functional groups. nii.ac.jp

Green Chemistry Principles and Sustainable Synthetic Approaches in Fluorinated PAH Synthesis

The synthesis of fluorinated compounds, including PAHs, is increasingly being scrutinized through the lens of green chemistry. A major concern is the use of persistent and potentially toxic fluorinating agents and per- and polyfluoroalkyl substances (PFAS). sciencedaily.com

Key principles of green chemistry applicable to the synthesis of this compound include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Domino reactions are inherently more atom-economical as multiple bonds are formed in a single sequence, reducing the need for intermediate isolation and purification steps. nih.govnii.ac.jp

Use of Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents is a core principle. The Mallory reaction can use catalytic iodine, and the domino assembly uses catalytic InBr₃. nih.govnih.gov

Avoiding Hazardous Reagents : There is a significant push to develop fluorination methods that avoid hazardous reagents like PFAS. sciencedaily.com Research into safer fluorinating agents and reaction media is ongoing. For instance, recent developments in "click chemistry" have led to greener synthetic processes for sulfonyl fluorides, which produce only non-toxic salts as by-products, highlighting a trend that could influence future PAH synthesis. eurekalert.org

Sustainable Solvents and Conditions : The use of more environmentally benign solvents and exploring photochemical reactions, which can sometimes be performed under milder conditions, contribute to greener synthesis. The use of natural surfactants to replace synthetic fluorosurfactants in certain applications also represents a move toward more sustainable fluorine chemistry. rsc.org

Challenges and Future Directions in High-Yield, Regioselective Synthesis

Despite the available methodologies, the synthesis of specific isomers of substituted phenanthrenes like this compound still presents challenges.

Challenges:

Regioselectivity : A major hurdle, particularly in the photocyclization of asymmetrically substituted stilbenes, is the potential formation of a mixture of regioisomers that can be difficult to separate. For example, the oxidative cyclization of meta-methylstilbene results in a 1:1 mixture of 2- and 4-methylphenanthrene. nih.gov Achieving exclusive formation of the 2-substituted isomer requires precise control over the cyclization step, which is not always trivial.

Reaction Conditions : Photochemical reactions can suffer from side reactions and may require high dilution to prevent intermolecular reactions like [2+2] cycloadditions, which can limit scalability. nih.govacs.org

Future Directions:

Novel Catalysts : Development of new catalysts that can control the regioselectivity of C-H activation or cyclization reactions is a key area of research.

Flow Chemistry : Continuous flow chemistry offers precise control over reaction parameters like temperature, pressure, and irradiation time. This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates, making it a promising avenue for scaling up photocyclization reactions. mdpi.com

Precursor Innovation : Designing precursors with "sacrificial" or directing groups that favor the formation of a single isomer and can be removed later is a viable strategy to overcome regioselectivity issues. nih.gov

Computational Chemistry : Using computational models to predict the outcomes of photocyclization reactions can help in designing precursors that are more likely to yield the desired product, saving time and resources.

Chemical Reactivity and Mechanistic Investigations of 2 Trifluoromethyl Phenanthrene

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its influence on an aromatic system like phenanthrene (B1679779) is primarily exerted through a strong inductive effect (-I effect), where the high electronegativity of the fluorine atoms pulls electron density away from the aromatic rings. nih.govyoutube.com This inductive withdrawal is the dominant electronic effect of the -CF3 group.

This electron-withdrawing character enhances the electrophilicity of the phenanthrene system, making it more susceptible to nucleophilic attack while deactivating it towards electrophilic substitution. nih.govyoutube.com The presence of the -CF3 group can lead to increased charge delocalization in intermediates formed during reactions, which can, in turn, affect the chemo-, regio-, and stereoselectivity of chemical transformations. nih.gov

Electrophilic Aromatic Substitution (EAS) Pathways on the Trifluoromethylphenanthrene Core

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic compounds. youtube.com In this reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. youtube.com The phenanthrene molecule itself is generally more reactive than benzene (B151609) in EAS reactions due to the ability to retain a benzenoid ring in the intermediate carbocation, which lowers the activation energy of the reaction. youtube.comlibretexts.org The positions 9 and 10 of phenanthrene are typically the most reactive sites for electrophilic attack. youtube.comyoutube.com

The -CF3 group at the 2-position will deactivate the ring it is attached to (the A ring). Therefore, electrophilic attack is more likely to occur on the other two rings (B and C). Within the A ring, positions 1 and 3 are ortho and position 4 is para to the -CF3 group, while there is no true meta position in the same sense as in a simple benzene ring. The deactivating effect of the -CF3 group would be most strongly felt at the ortho positions (1 and 3). The most reactive positions in unsubstituted phenanthrene are 9 and 10. Given the deactivating nature of the -CF3 group, it is plausible that electrophilic substitution would still preferentially occur at the 9 and 10 positions, although at a slower rate compared to unsubstituted phenanthrene. Attack at other positions, such as on the C ring (positions 5, 6, 7, and 8), would also be possible.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-(Trifluoromethyl)phenanthrene

Position of Electrophilic AttackPredicted ReactivityRationale
9, 10Most favoredThese positions are inherently the most reactive in phenanthrene and are electronically distant from the deactivating -CF3 group.
5, 6, 7, 8 (C Ring)Moderately favoredLess deactivated by the -CF3 group compared to the A ring.
1, 3 (A Ring)Least favoredStrong deactivation due to the proximate electron-withdrawing -CF3 group.
4 (A Ring)Less favoredDeactivated by the -CF3 group.

Electronic Effects of the -CF3 Group on Ring Activation/Deactivation

The trifluoromethyl group is a powerful deactivating group for electrophilic aromatic substitution. youtube.com This deactivation stems from its strong inductive electron withdrawal, which reduces the electron density of the aromatic π-system, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.compusan.ac.kr The rate-determining step in EAS is the formation of a carbocation intermediate (the sigma complex), and the energy of this intermediate is increased by the presence of an electron-withdrawing group. pusan.ac.kr Consequently, the rate of electrophilic substitution on this compound is expected to be significantly lower than that of unsubstituted phenanthrene.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluorinated Phenanthrenes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is the mirror opposite of EAS, as it is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The electron-withdrawing group polarizes the ring, making it susceptible to attack by a nucleophile. masterorganicchemistry.com

While this compound itself does not have a suitable leaving group for a typical SNAr reaction, the principles of SNAr are highly relevant to other fluorinated phenanthrenes. In a hypothetical scenario where a leaving group (e.g., a halogen) is present on the this compound core, the -CF3 group would activate the ring towards nucleophilic attack. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.com Therefore, a -CF3 group ortho or para to the leaving group would strongly accelerate the rate of SNAr.

The use of polyfluoroarenes in SNAr reactions is well-established, where a fluorine atom can act as the leaving group. nih.gov These reactions can be used to form C-C, C-O, and C-N bonds. nih.gov

Radical Functionalization and Cyclization Reactions

Radical reactions offer an alternative pathway for the functionalization of aromatic compounds. The trifluoromethyl radical (•CF3) itself can be used in radical trifluoromethylation reactions. researchgate.net In the context of this compound, further radical functionalization could be envisioned.

Radical cyclization reactions are a powerful tool for the synthesis of polycyclic aromatic hydrocarbons like phenanthrene. figshare.comnih.gov For instance, the radical-mediated cyclization of biphenyl (B1667301) aryl acetylenes can lead to the formation of functionalized phenanthrenes. figshare.com The formation of phenanthrene from the gas-phase radical-radical reaction of a methyl radical with a fluorenyl radical has also been reported, highlighting the importance of radical pathways in the formation of PAHs. nih.gov While specific studies on the radical functionalization of this compound are scarce, the principles of radical chemistry suggest that various radical addition and cyclization reactions could be applied to this molecule.

Oxidative and Reductive Transformations of the Phenanthrene Moiety

The phenanthrene ring system is more susceptible to both oxidation and reduction than benzene. youtube.com This increased reactivity is attributed to the fact that the central 9,10-bond of phenanthrene has more double-bond character than the other bonds in the molecule. libretexts.org

Oxidation of phenanthrene typically occurs at the 9 and 10 positions to yield phenanthrene-9,10-quinone. youtube.com The presence of the electron-withdrawing -CF3 group at the 2-position is expected to make the phenanthrene core more resistant to oxidation due to the lower electron density. However, the 9,10-positions would likely remain the most susceptible sites for oxidation.

Reduction of phenanthrene, for example, with sodium in ethanol, yields 9,10-dihydrophenanthrene. youtube.comyoutube.com The electron-withdrawing nature of the -CF3 group would likely facilitate the reduction of the phenanthrene nucleus, as it would stabilize the resulting radical anion or dianion intermediates.

Metal-Catalyzed Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, where a leaving group such as a halide or triflate is installed on the aromatic core, these reactions open pathways to complex substituted phenanthrenes.

Heck and Suzuki-Miyaura Cross-Coupling

The Heck and Suzuki-Miyaura reactions are cornerstone methods for C-C bond formation, enabling the arylation or vinylation of the phenanthrene core.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org This reaction is a versatile method for creating substituted alkenes and follows a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org For a substrate like 7-bromo-2-(trifluoromethyl)phenanthrene, a Heck reaction with an alkene (e.g., styrene (B11656) or an acrylate) would yield a vinyl-substituted phenanthrene. The reaction typically proceeds with high selectivity for the trans isomer. organic-chemistry.orgyoutube.com

The Suzuki-Miyaura cross-coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.org This reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-based byproducts. libretexts.org A general route to substituted phenanthrenes can involve the Suzuki-Miyaura coupling of a biphenyl boronic acid followed by a cyclization step. researchgate.net Alternatively, a pre-formed bromo- or triflate-substituted this compound can be coupled with various aryl or vinyl boronic acids to introduce diverse substituents. For instance, coupling 7-bromo-2-(trifluoromethyl)phenanthrene with an arylboronic acid would yield a 7-aryl-2-(trifluoromethyl)phenanthrene derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated Phenanthrene Derivative This table presents hypothetical yet representative conditions based on established Suzuki-Miyaura protocols.

EntryAryl HalideBoronic AcidCatalyst/LigandBaseSolventProduct
17-Bromo-2-(trifluoromethyl)phenanthrenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O7-Phenyl-2-(trifluoromethyl)phenanthrene
27-Bromo-2-(trifluoromethyl)phenanthrene4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane7-(4-Methoxyphenyl)-2-(trifluoromethyl)phenanthrene
39-Phenanthrol triflate(2-(Trifluoromethyl)phenyl)boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene9-(2-(Trifluoromethyl)phenyl)phenanthrene

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction has become a central method in medicinal and materials chemistry for synthesizing aryl amines. wikipedia.org The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of this transformation, allowing for the coupling of a wide array of amines, including primary and secondary amines, with aryl halides. wikipedia.orgnih.gov

For a substrate such as 7-bromo-2-(trifluoromethyl)phenanthrene, Buchwald-Hartwig amination provides a direct route to aminophenanthrene derivatives. The reaction conditions, particularly the choice of palladium precatalyst, ligand, and base, must be carefully optimized to achieve efficient coupling. nih.gov Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed. libretexts.org

Table 2: Potential Conditions for Buchwald-Hartwig Amination of a Phenanthrene Derivative This table outlines plausible reaction conditions for the amination of a bromo-phenanthrene substrate, based on established methodologies.

EntryAryl HalideAmineCatalyst/LigandBaseSolventProduct
17-Bromo-2-(trifluoromethyl)phenanthreneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene4-(2-(Trifluoromethyl)phenanthren-7-yl)morpholine
27-Bromo-2-(trifluoromethyl)phenanthreneAnilinePd(OAc)₂ / BINAPCs₂CO₃DioxaneN-Phenyl-2-(trifluoromethyl)phenanthren-7-amine
37-Bromo-2-(trifluoromethyl)phenanthreneCarbazole[Pd(allyl)Cl]₂ / t-BuXPhosK₃PO₄Toluene9-(2-(Trifluoromethyl)phenanthren-7-yl)-9H-carbazole

Derivatization Strategies at Positions Beyond C2

While the C2 position is occupied by the trifluoromethyl group, other sites on the phenanthrene ring can be functionalized to build molecular complexity. A powerful strategy for regioselective functionalization is Directed ortho Metalation (DoM). researchgate.net This approach involves using a directing group to guide deprotonation by a strong base (like an organolithium reagent) to a specific ortho position.

In the context of phenanthrene synthesis, a DoM-Suzuki coupling sequence can provide regiospecific access to 9-phenanthrols. researchgate.net Once the phenanthrene core is assembled, further metalation can be explored. For a 2-substituted phenanthrene, the electronic influence of the C2 substituent and the presence of other directing groups would determine the site of subsequent metalation and derivatization. For instance, a directing group at C1 could potentially direct metalation to the C9 position, allowing for the introduction of an electrophile at that site. The conversion of a hydroxyl group to a triflate or carbamate (B1207046) provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, thereby translating the initial DoM regioselectivity into a general synthesis of diversely substituted phenanthrenes. researchgate.net

Reaction Pathway Elucidation and Intermediate Characterization

Understanding the reaction mechanisms of metal-catalyzed couplings is crucial for optimizing reaction conditions and expanding their scope. The catalytic cycles for the Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions share common fundamental steps but differ in their key transformations. mdpi.comrsc.org

The generally accepted catalytic cycle for these palladium-catalyzed reactions begins with the oxidative addition of the aryl halide (e.g., bromo-2-(trifluoromethyl)phenanthrene) to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org

In the Suzuki-Miyaura reaction , the next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This is often the rate-determining step and is facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.org

In the Heck reaction , following oxidative addition, the alkene coordinates to the Pd(II) complex. This is followed by migratory insertion of the alkene into the palladium-aryl bond. The final step is a β-hydride elimination, which forms the C=C double bond of the product and a palladium-hydride species. This species then undergoes reductive elimination with the base to regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

For the Buchwald-Hartwig amination , the Pd(II)-aryl complex reacts with the amine. Deprotonation by the base forms a palladium-amido complex. The final step is reductive elimination from this complex to form the C-N bond of the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The bulky and electron-withdrawing nature of the this compound substrate can influence these steps. Steric hindrance can affect the rate of oxidative addition and the approach of the coupling partner. The electron-withdrawing trifluoromethyl group can make the aryl halide more susceptible to oxidative addition but may slow down the final reductive elimination step. Computational and experimental studies on related systems help to delineate these mechanistic features and rationalize the observed reactivity and selectivity. mdpi.comrsc.org

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

High-resolution NMR spectroscopy is indispensable for determining the precise atomic connectivity and spatial arrangement of complex molecules like 2-(Trifluoromethyl)phenanthrene. Both solution-state and solid-state NMR techniques offer complementary information regarding its structure and dynamics.

While a complete assigned spectrum for this compound is not available in the public domain, typical chemical shifts for the phenanthrene (B1679779) core can be referenced from the parent molecule. bmrb.io The trifluoromethyl group, being strongly electron-withdrawing, would be expected to induce downfield shifts in the signals of nearby protons and carbons. The fluorine-19 (¹⁹F) NMR spectrum is particularly informative, typically showing a singlet for the CF₃ group, with its chemical shift sensitive to the local electronic environment. rsc.orgrsc.org

To unambiguously assign the ¹H and ¹³C NMR signals of the complex, multi-ring structure of this compound, a suite of multi-dimensional NMR experiments is required.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the phenanthrene rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons and for linking different spin systems across the molecule. For instance, correlations from the protons on the phenanthrene ring to the carbon of the CF₃ group would confirm its position at the C-2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for confirming stereochemistry and observing through-space interactions, although less critical for a rigid planar system like phenanthrene.

The Biological Magnetic Resonance Bank (BMRB) entry for the parent phenanthrene molecule lists a variety of experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, which serve as a foundational reference for interpreting the spectra of its derivatives. bmrb.io

Solid-state NMR is a powerful tool for investigating molecular dynamics in crystalline materials. While specific studies on this compound were not found, extensive research on its isomer, 3-(Trifluoromethyl)phenanthrene (B1264758) , provides critical insights into the dynamics of the trifluoromethyl group. nih.govacs.org

In polycrystalline 3-(Trifluoromethyl)phenanthrene, ¹⁹F and ¹H solid-state NMR relaxation studies were conducted over a temperature range of 85 to 300 K. nih.govresearchgate.net These experiments revealed that the CF₃ group is the only part of the molecule undergoing significant motion on the NMR timescale. nih.govacs.org The primary motion observed is the rotation of the CF₃ group about its C-C bond axis. nih.gov By analyzing the temperature dependence of the spin-lattice relaxation rates, researchers determined the activation energy for this rotation.

The activation energy for the CF₃ group rotation in solid 3-(Trifluoromethyl)phenanthrene was experimentally determined to be 11.5 ± 0.7 kJ/mol. nih.govacs.org This experimental value is in excellent agreement with theoretical calculations based on the crystal structure, which predicted a barrier of 2.6 kcal/mol (approximately 10.9 kJ/mol). nih.govbrynmawr.edu Computational models suggest that intermolecular interactions between neighboring CF₃ groups in the crystal lattice are responsible for about 75% of the rotational barrier. nih.gov

Table 1: Rotational Barrier of the Trifluoromethyl Group in 3-(Trifluoromethyl)phenanthrene

MethodActivation Energy / Rotational BarrierReference
Solid-State NMR Relaxation11.5 ± 0.7 kJ/mol nih.govacs.org
Ab Initio Electronic Structure Calculation (in 13-molecule cluster)2.6 kcal/mol (~10.9 kJ/mol) nih.govbrynmawr.edu
Ab Initio Electronic Structure Calculation (isolated molecule)0.40 kcal/mol (~1.7 kJ/mol) nih.govbrynmawr.edu

Infrared and Raman Vibrational Spectroscopy for Characteristic Group Analysis

The trifluoromethyl group gives rise to several strong and characteristic vibrational bands, making it readily identifiable in an IR or Raman spectrum. The C-F stretching vibrations are particularly intense in the IR spectrum due to the large change in dipole moment associated with these bonds.

Studies on related molecules, such as 4-(trifluoromethyl)benzyl alcohol, have shown that the vibrational modes of the CF₃ group can be strongly coupled to the aromatic ring. nih.govacs.org The primary vibrational modes associated with the CF₃ group include symmetric and asymmetric stretching, as well as deformation (bending) modes.

Table 2: Typical Vibrational Frequencies for a CF₃ Group on an Aromatic Ring

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
Asymmetric C-F Stretch1350 - 1120Typically a very strong and broad absorption in the IR spectrum.
Symmetric C-F Stretch1170 - 1110Often appears as a sharp band of medium to strong intensity.
CF₃ Deformation (Bending)800 - 600Includes scissoring and rocking modes, generally of lower intensity.

Note: The exact positions of these bands for this compound would be influenced by coupling with the phenanthrene ring vibrations.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. wikipedia.org The phenanthrene core is a well-known chromophore and fluorophore, exhibiting characteristic absorption and emission spectra. photochemcad.comaatbio.com The introduction of the CF₃ group can modify these properties.

The electronic spectrum of phenanthrene is characterized by several π → π* transitions. wikipedia.orglibretexts.org These transitions involve the excitation of an electron from a bonding pi (π) molecular orbital to an antibonding pi (π*) orbital. libretexts.org In a solvent like cyclohexane, phenanthrene exhibits a strong absorption peak around 252 nm, along with several other less intense bands at longer wavelengths. photochemcad.comresearchgate.net

The trifluoromethyl group is strongly electron-withdrawing but does not extend the π-conjugated system. Therefore, it is expected to cause modest shifts in the absorption maxima rather than creating entirely new absorption bands. These shifts, known as hypsochromic (blue shift, to shorter wavelength) or bathochromic (red shift, to longer wavelength), depend on the relative stabilization of the ground and excited states.

Fluorescence spectroscopy reveals information about the molecule's excited state. Phenanthrene itself is fluorescent, with emission maxima typically observed between 350 nm and 400 nm, depending on the solvent and excitation wavelength. aatbio.comhalide-crylink.comnih.gov A study comparing anthracene (B1667546) and phenanthrene noted that phenanthrene in water, when excited at 250 nm, shows emission peaks at 350 nm and 365 nm. nih.gov The fluorescence quantum yield and lifetime are sensitive parameters that would be affected by the CF₃ substituent. For instance, in one study, the fluorescence quantum yield of phenanthrene was measured to be significantly lower than that of its isomer, anthracene. buct.edu.cn

Table 3: Electronic Absorption Data for Phenanthrene

SolventAbsorption Maxima (λ_max)Molar Extinction Coefficient (ε) at λ_maxReference
Cyclohexane252 nm69,200 M⁻¹·cm⁻¹ photochemcad.com
Chloroform~250-275 nm~69,200-93,900 M⁻¹·cm⁻¹ researchgate.net
Not Specified275 nmNot Specified aatbio.com
Not Specified292 nmNot Specified buct.edu.cn

Note: The absorption profile for this compound would be expected to show a similar pattern of bands to phenanthrene, with potential shifts in the maxima and changes in the extinction coefficients.

Luminescence Quantum Yields and Excited-State Lifetimes

Phenanthrene itself exhibits fluorescence, though typically weaker than its linear isomer, anthracene. researchgate.net The fluorescence quantum yield of phenanthrene has been reported to be approximately 0.05. researchgate.net The excited-state lifetime of benzo[a]pyrene, a related polycyclic aromatic hydrocarbon, is noted to be around 11.4 ns, and this lifetime can be affected by factors such as the presence of oxygen. mdpi.com

In a study of homoleptic copper(I) complexes with trifluoromethylated phenanthroline ligands, the 2,9-bis(trifluoromethyl)-1,10-phenanthroline Cu(I) complex was found to have a triplet excited-state lifetime of 106 ns and a phosphorescence quantum yield of 4 x 10⁻³. nih.gov This suggests that trifluoromethylation can modulate the excited-state dynamics, although the presence of the metal center in this complex plays a dominant role.

The photophysical properties are intrinsically linked to the rates of radiative (kᵣ) and non-radiative (kₙᵣ) decay from the excited state. These can be calculated from the quantum yield and lifetime. For related NIR-emitting dyes with excited-state intramolecular proton transfer, fluorescence lifetimes were measured in the range of 2-4 nanoseconds using time-correlated single-photon counting (TCSPC). nih.gov

Table 1: Illustrative Photophysical Data of Related Compounds

CompoundQuantum Yield (Φ)Excited-State Lifetime (τ)Solvent/Conditions
Phenanthrene~0.05 researchgate.net14.9 ns5 mg/L concentration
2,9-bis(trifluoromethyl)-1,10-phenanthroline Cu(I) complex4 x 10⁻³ (phosphorescence) nih.gov106 ns nih.govNot specified
Benzo[a]pyrene-11.4 ns mdpi.comNot specified

This table presents data for related compounds to provide context for the potential photophysical properties of this compound.

Solvent Effects on Photophysical Properties

The photophysical properties of organic molecules, such as absorption and fluorescence spectra, are often sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.netmdpi.com Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the spectral bands.

For molecules with a significant difference in dipole moment between the ground and excited states, a change in solvent polarity will induce a noticeable shift in the emission wavelength. mdpi.com In a study of a triphenylimidazole-phenylacrylonitrile derivative, positive solvatochromic fluorescence was observed, indicating different molecular conformations in various solvents. researchgate.net

The effect of the solvent on the photophysical properties can be analyzed using multiparametric linear regression analysis based on empirical solvent scales such as Kamlet-Abraham-Taft (KAT), Catalán, and Laurence. mdpi.com These models help to distinguish between non-specific solute-solvent interactions (related to solvent polarity and polarizability) and specific interactions (such as hydrogen bonding). mdpi.com

While specific solvatochromic studies on this compound were not found, it is anticipated that its photophysical properties would exhibit some degree of solvent dependence. The trifluoromethyl group, being strongly electron-withdrawing, can influence the electronic distribution in both the ground and excited states, potentially leading to changes in dipole moment upon excitation and thus, solvatochromic shifts. The study of these effects would provide valuable insight into the nature of the excited state of this compound.

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules and for elucidating fragmentation pathways. nih.gov In the context of polycyclic aromatic hydrocarbons (PAHs), HRMS can provide insights into their structural integrity and decomposition mechanisms under energetic conditions. nih.gov

A recent study on the fragmentation behavior of phenanthrenes using ultrahigh-performance liquid chromatography coupled to tandem high-resolution mass spectrometry (UHPLC-MS/HRMS) revealed a unique fragmentation pattern characterized by serial hydrogen radical losses, termed an "organ pipe distribution". nih.gov This behavior was linked to the specific structure of the phenanthrene core. nih.gov

For this compound, the fragmentation pathways under electron impact or other ionization methods would likely involve several key processes:

Loss of the Trifluoromethyl Group: The C-CF₃ bond can be a site of cleavage, leading to the loss of a ·CF₃ radical and the formation of a phenanthrenyl cation.

Loss of Fluorine: Fragmentation may also proceed via the loss of a fluorine atom, leading to a [M-F]⁺ ion.

Serial Hydrogen Radical Losses: Similar to unsubstituted phenanthrenes, the aromatic core could undergo sequential loss of hydrogen radicals. nih.gov

Ring Cleavage: At higher energies, fragmentation of the polycyclic ring system can occur, leading to smaller aromatic fragments.

The study of oxygenated products of phenanthrene has also utilized gas chromatography-mass spectrometry to identify various metabolites and photooxidation products, demonstrating the utility of mass spectrometry in tracking chemical transformations of the phenanthrene core. nih.gov The fragmentation of aromatic compounds often leads to the formation of stable carbocations, such as the tropylium (B1234903) ion in the case of alkylbenzenes. youtube.com

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While the crystal structure of this compound is not described in the available literature, a detailed study of its isomer, 3-(trifluoromethyl)phenanthrene, offers significant insights. nih.gov

The molecular and crystal structure of 3-(trifluoromethyl)phenanthrene has been determined by X-ray diffraction. nih.gov This analysis, combined with computational modeling, provides a framework for understanding the solid-state behavior of trifluoromethyl-substituted phenanthrenes. nih.govbrynmawr.edu

The arrangement of molecules in a crystal, or crystal packing, is governed by a variety of intermolecular forces, including van der Waals interactions, π-π stacking, and hydrogen bonds. In the case of 3-(trifluoromethyl)phenanthrene, the crystal structure reveals a specific packing motif. Computational studies on this molecule suggest that intermolecular interactions between nearest neighbor pairs of CF₃ groups are significant. nih.gov

The concept of supramolecular organization describes how molecules self-assemble into larger, ordered structures. acs.org In the crystal lattice, molecules of 3-(trifluoromethyl)phenanthrene are organized in a way that is influenced by the steric and electronic properties of the CF₃ group. The study of supramolecular polymers has shown that both hydrogen-bonding and stacking interactions can be enhanced by an increase in the aromatic character upon self-assembly. acs.org For fluorinated compounds, the "fluorous effect" can also play a role in the crystal packing. researchgate.net

A key aspect of the structure of trifluoromethyl-substituted aromatic compounds is the rotational barrier of the CF₃ group. For an isolated molecule of 3-(trifluoromethyl)phenanthrene, the calculated barrier for CF₃ rotation is quite low, at 0.40 kcal mol⁻¹. nih.govresearchgate.net

However, in the solid state, intermolecular interactions within the crystal lattice significantly hinder this rotation. For 3-(trifluoromethyl)phenanthrene, the rotational barrier in a 13-molecule cluster model, representing the crystalline environment, was calculated to be 2.6 kcal mol⁻¹. nih.govresearchgate.net This value is in excellent agreement with the activation energy of 11.5 +/- 0.7 kJ/mol (approximately 2.7 kcal/mol) determined from solid-state NMR relaxation experiments. nih.gov This indicates that intermolecular interactions account for roughly 75% of the rotational barrier in the solid state. nih.gov It is proposed that the rotation of adjacent CF₃ groups occurs via a cooperative "gearing" motion. brynmawr.edu The reorientational disorder of the CF₃ group observed in the X-ray diffraction data is attributed to the existence of multiple minima on the potential energy surface and librational motion. nih.gov

It is highly probable that this compound would exhibit similar behavior, with a low rotational barrier for the CF₃ group in the gas phase and a significantly higher barrier in the solid state due to crystal packing effects. The precise value of this barrier would depend on the specific intermolecular contacts in its crystal lattice.

Theoretical and Computational Chemistry of 2 Trifluoromethyl Phenanthrene

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic wavefunction and energy of a molecule, from which various properties can be derived.

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. researchgate.net It is widely used to predict the ground-state properties of molecules, such as optimized geometries, vibrational frequencies, and reaction energies. DFT methods, particularly those using hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.gov

Table 1: Comparison of Calculated and Experimental Properties for 3-(Trifluoromethyl)phenanthrene (B1264758)

Property Calculation Method Calculated Value Experimental Value (where applicable)
CF₃ Rotational Barrier (Isolated) B3LYP/6-311+G** 0.40 kcal/mol -
CF₃ Rotational Barrier (Crystal) B3LYP/6-31G 2.6 kcal/mol Excellent agreement with NMR data
C-C Bond Distances (RMSD) B3LYP/6-311+G** 0.005 Å X-ray Diffraction

This table presents data for the isomer 3-(Trifluoromethyl)phenanthrene as a reference for the expected computational accuracy for the 2-isomer. Data sourced from reference nih.gov.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters, beyond fundamental physical constants. imperial.ac.uk These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation directly. While often more computationally demanding than DFT, they can provide a systematic way to approach the exact solution.

For 3-(Trifluoromethyl)phenanthrene, ab initio calculations have been performed at the HF/3-21G, HF/6-31G, and MP2/6-31G levels of theory to determine the molecular structure. nih.gov These methods provided geometries that were in good agreement with experimental X-ray data, with root-mean-square deviations for carbon-carbon bond lengths as low as 0.004 Å. wikipedia.org Applying these methods to 2-(Trifluoromethyl)phenanthrene would similarly yield a highly accurate description of its electronic configuration and geometry, serving as a benchmark for less computationally intensive methods like DFT. youtube.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It illustrates the electrostatic potential on the surface of a molecule, revealing regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). mjcce.org.mk MEP maps are typically color-coded, with red indicating the most negative potential and blue indicating the most positive potential.

For a molecule like this compound, an MEP map would show a high negative potential around the fluorine atoms of the electron-withdrawing trifluoromethyl group, due to the high electronegativity of fluorine. The π-system of the phenanthrene (B1679779) rings would also exhibit regions of negative potential above and below the plane of the rings. In contrast, the hydrogen atoms would show regions of positive potential. nih.gov This distribution of charge is crucial for predicting how the molecule will interact with other reagents, solvents, and biological receptors. The MEP analysis helps in identifying the sites for electrophilic and nucleophilic reactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy, symmetry, and spatial distribution of these orbitals are key to understanding a molecule's electronic properties and reaction pathways. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and electronic properties of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and easily polarizable.

Table 2: Conceptual Frontier Orbital Properties

Property Description Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital. Influences the electron-donating ability (nucleophilicity). The CF₃ group is expected to lower this value.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Influences the electron-accepting ability (electrophilicity). The CF₃ group is expected to significantly lower this value.

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | Correlates with chemical reactivity and the energy of the first electronic transition (optoelectronic properties). A smaller gap implies higher reactivity and a shift to longer absorption wavelengths. |

The spatial distribution of the HOMO and LUMO provides a visual guide to the most probable sites for chemical reactions. In polycyclic aromatic hydrocarbons like phenanthrene, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic system.

For this compound, the HOMO would likely be distributed over the phenanthrene ring system, with the largest coefficients indicating the most nucleophilic sites, which are the most likely to be attacked by an electrophile. The introduction of the CF₃ group would influence this distribution. The LUMO, representing the region where an incoming electron would reside, is expected to have significant density not only on the phenanthrene rings but also potentially involving the σ* orbitals of the C-F bonds, making the trifluoromethyl-substituted carbon a potential site for nucleophilic attack. FMO analysis, therefore, complements MEP mapping by providing an orbital-based picture of reactivity.

Reaction Mechanism Modeling and Transition State Analysis

The synthesis of substituted phenanthrenes can be achieved through various established methods, such as the Haworth and Bardhan-Sengupta syntheses, as well as modern cross-coupling reactions quimicaorganica.org. The introduction of a trifluoromethyl group onto the phenanthrene skeleton typically proceeds via electrophilic substitution. The mechanism involves the generation of an electrophile, which then attacks the electron-rich phenanthrene ring to form a Wheland intermediate, also known as a σ-complex. Subsequent loss of a proton restores the aromaticity of the ring, yielding the trifluoromethylated product numberanalytics.com. The regioselectivity of this substitution is governed by the electronic properties of the phenanthrene core.

Computational modeling is a powerful tool for investigating the reaction pathways for the formation of this compound. By calculating the energies of reactants, transition states, and products, the most favorable reaction mechanism can be identified. For instance, the formation of phenanthrene from smaller precursors, such as the reaction of a methyl radical with a fluorenyl radical, has been explored computationally to understand the ring expansion mechanisms that lead to polycyclic aromatic hydrocarbons (PAHs) nih.gov. Similarly, the degradation pathways of phenanthrene, which can proceed via the salicylic (B10762653) acid pathway, have been elucidated through the analysis of key enzymes and their corresponding genes, providing a theoretical basis for the bioremediation of PAH-contaminated environments nih.gov.

Transition state analysis for the trifluoromethylation of phenanthrene would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry and vibrational frequencies of this transition state are crucial for calculating the reaction rate constant. While specific studies on the trifluoromethylation of phenanthrene are not abundant, related computational studies on the trifluoromethylation of other aromatic compounds, such as thiophenols, provide a framework for such investigations rsc.org. The reaction mechanisms for the formation of larger PAHs, like phenanthrene itself, have been proposed to occur through the addition of smaller radical species followed by ring closure researchgate.net.

Spectroscopic Property Prediction and Simulation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in chemistry. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting NMR chemical shifts, aiding in the correct assignment of complex spectra. For fluorinated compounds, ¹⁹F NMR is especially informative due to the high sensitivity of the fluorine nucleus and the wide range of its chemical shifts nih.gov.

It is important to note that solvent effects, though often small, can influence chemical shifts and can be accounted for in calculations nih.gov. The table below presents typical ¹⁹F NMR chemical shifts for various trifluoromethyl compounds, which can serve as a reference for estimating the chemical shift of this compound.

Compoundδ (ppm) vs. CFCl₃
Trifluoroacetic acid-76.55
Hexafluorobenzene-164.9
Monofluorobenzene-113.15
Trifluorotoluene-63.72
Data sourced from general ¹⁹F NMR reference standards. colorado.edu

This table is interactive. Users can sort and filter the data as needed.

Solid-state NMR relaxation studies on the closely related 3-(Trifluoromethyl)phenanthrene have provided valuable information on the dynamics of the CF₃ group, which is directly linked to the NMR relaxation parameters epa.gov.

The electronic absorption and emission spectra of polycyclic aromatic hydrocarbons are defining characteristics that are sensitive to substitution. The introduction of a trifluoromethyl group, which is strongly electron-withdrawing, is expected to cause a shift in the absorption and emission bands of the phenanthrene core.

Time-dependent DFT (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. By calculating the vertical excitation energies and oscillator strengths, a theoretical spectrum can be constructed researchgate.netresearchgate.net. For phenanthrene, the experimental UV-Vis spectrum shows characteristic bands arising from π-π* transitions. The fluorescence spectrum of phenanthrene is also well-characterized, with emission peaks that are useful for its detection researchgate.netnih.govaatbio.com.

Simulations of the UV-Vis spectrum of this compound would likely show a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted phenanthrene, depending on the nature of the electronic transitions involved. The intensity of the absorption bands, governed by the oscillator strengths, may also be altered. Similarly, the fluorescence spectrum can be simulated to predict the emission wavelengths and quantum yields. Studies on fluorinated phenacenes have shown that fluorine substitution leads to red-shifted fluorescence and phosphorescence spectra beilstein-journals.org.

The table below summarizes the experimental absorption and emission maxima for phenanthrene, which provides a baseline for understanding the potential spectral properties of its trifluoromethyl derivative.

CompoundExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)
Phenanthrene27536590
Data sourced from AAT Bioquest. aatbio.com

This table is interactive. Users can sort and filter the data as needed.

Conformational Analysis and Potential Energy Surfaces of Trifluoromethyl Rotation

The rotation of the trifluoromethyl group in this compound is a key dynamic process that can be thoroughly investigated using computational methods. The conformational landscape and the energy barriers associated with this rotation provide insight into the molecule's flexibility and the steric and electronic interactions at play.

Detailed computational studies have been performed on the analogous 3-(Trifluoromethyl)phenanthrene, providing a robust model for understanding the 2-substituted isomer. nih.govbrynmawr.eduresearchgate.net For the isolated 3-(Trifluoromethyl)phenanthrene molecule, the potential energy surface for the rotation of the CF₃ group has been calculated using various levels of theory, including Hartree-Fock (HF) and DFT (B3LYP) with different basis sets nih.govbrynmawr.edu. These calculations reveal a relatively low rotational barrier.

The potential energy surface is typically represented by a sinusoidal potential, and the barrier height can be determined as the energy difference between the minimum energy conformation and the transition state for rotation brynmawr.edu. For 3-(Trifluoromethyl)phenanthrene, the calculated barrier height for CF₃ rotation in the isolated molecule is quite small. However, in the solid state, intermolecular interactions significantly increase this barrier. A cluster model, representing the crystalline environment, has been used to estimate the rotational barrier in the solid state, showing a substantial increase compared to the gas phase nih.govbrynmawr.edu. This is in excellent agreement with experimental results from solid-state NMR relaxation experiments epa.gov.

The table below presents the calculated rotational barriers for the CF₃ group in 3-(Trifluoromethyl)phenanthrene, which can be considered indicative of the values for the 2-isomer.

SystemLevel of TheoryRotational Barrier (kcal/mol)
Isolated MoleculeB3LYP/6-311+G//B3LYP/6-311+G 0.40
13-Molecule ClusterB3LYP/6-31G*2.6
Data sourced from Wang et al. (2006). nih.govbrynmawr.edu

This table is interactive. Users can sort and filter the data as needed.

Influence of the Trifluoromethyl Group on Aromaticity and Electron Density Perturbation

The introduction of a trifluoromethyl group, a strong electron-withdrawing substituent, is expected to significantly perturb the electronic structure of the phenanthrene ring system. This perturbation affects both the electron density distribution and the aromaticity of the individual rings.

The aromaticity of polycyclic aromatic hydrocarbons like phenanthrene can be quantified using various computational descriptors, with Nucleus-Independent Chemical Shift (NICS) being one of the most common. frontiersin.orgresearchgate.netnih.gov NICS values are typically calculated at the center of each ring; negative values indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). For phenanthrene, the terminal rings are known to be more aromatic than the central ring frontiersin.orgnih.gov.

The electron-withdrawing nature of the CF₃ group at the 2-position will draw electron density away from the phenanthrene core. This effect is expected to be most pronounced in the ring to which the substituent is attached. Consequently, a decrease in the local aromaticity of this ring is anticipated, which would be reflected in less negative NICS values. The electron density perturbation can be visualized through computed molecular electrostatic potential (MEP) maps, which would show a region of lower electrostatic potential around the trifluoromethyl group and the adjacent part of the aromatic system.

Studies on the electronic states of phenanthrene have shown that local aromaticity generally decreases upon electronic excitation rsc.org. The presence of the trifluoromethyl group will further modulate these electronic properties. The analysis of bond currents, which can be derived from NICS calculations, provides a more detailed picture of the electron delocalization pathways within the molecule ethz.ch.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules. An MD simulation of this compound would provide a detailed picture of its dynamics in various environments, such as in solution or in the solid state.

In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated numerically to generate a trajectory of the system over time peerj.com. For this compound, an MD simulation in a solvent like water or an organic solvent would reveal information about its solvation structure, diffusion, and the dynamics of the trifluoromethyl group's rotation in the condensed phase.

The setup for such a simulation would involve placing a molecule of this compound in a periodic box filled with solvent molecules. The system would then be equilibrated at a specific temperature and pressure. The subsequent production run would generate a trajectory that can be analyzed to calculate various properties, including radial distribution functions to describe the solvation shell, and time correlation functions to study rotational and translational motion. While specific MD simulations for this compound are not documented in the literature, the methodology has been widely applied to study the behavior of other organic molecules and biomolecular systems peerj.com.

Applications in Advanced Materials Science and Supramolecular Chemistry

Building Block in Organic Electronic and Optoelectronic Devices

The incorporation of the 2-(trifluoromethyl)phenanthrene motif into organic semiconductors is a strategy to enhance material stability and performance in electronic devices. The phenanthrene (B1679779) structure itself is more stable than its linear isomer, anthracene (B1667546), and the addition of fluorine-containing groups can further tune the electronic properties.

While specific research on this compound in OLEDs is not extensively detailed in available literature, the use of fluorinated groups is a well-established strategy in designing electroluminescent materials. Fluorine and -CF3 groups are often used to adjust the HOMO/LUMO energy levels of organic materials to facilitate charge injection and transport, and to enhance the efficiency and stability of OLED devices.

The development of stable, high-performance n-type organic semiconductors for OFETs under ambient conditions remains a challenge. nih.gov Functionalized phenanthrene-conjugated systems are being explored to address this issue. nih.gov The phenanthrene-type structure can lead to a lower Highest Occupied Molecular Orbital (HOMO) level, which contributes to better air stability compared to materials like pentacene. nih.gov

Research has shown that oligomers incorporating trifluoromethylphenyl groups can achieve high electron mobilities in OFETs. nih.gov However, a notable trade-off is that these materials can also exhibit high threshold voltages, sometimes exceeding 60 V. nih.gov In one study, functionalized-phenanthrene conjugated asymmetric N-heteroacenes were synthesized and showed typical n-type performance under ambient conditions, with charge carrier mobilities reaching up to 4.27×10⁻³ cm² V⁻¹ s⁻¹. nih.gov This work highlights that phenanthrene-conjugated N-heteroacenes are promising air-stable, solution-processable n-type semiconducting materials. nih.gov

Table 1: Performance of Phenanthrene-Based n-type OFETs

Compound Type Mobility (cm² V⁻¹ s⁻¹) Processing Ref.
Functionalized-phenanthrene conjugated asymmetric N-heteroacene Up to 4.27×10⁻³ Spin-coating nih.gov

This table summarizes performance data for phenanthrene derivatives, illustrating the potential of the core structure in OFET applications.

In the field of organic photovoltaics (OPVs), the design of donor and acceptor materials with tailored electronic properties is critical for improving power conversion efficiency. Computational studies on a series of phenanthrene and phenanthroline derivatives have been conducted to investigate their potential as components in organic solar cells. researchgate.net These studies often employ a Donor-π-Acceptor (D-π-A) motif to facilitate intramolecular charge transfer. researchgate.net

When phenanthrene is used as the donating backbone of a conjugated structure, it has the potential to achieve a high open-circuit voltage (Voc) due to its high oxidation potential, especially when compared to more common thiophene (B33073) derivatives. researchgate.net The inter-frontier energy gap (the difference between the HOMO and LUMO) of these computationally designed phenanthrene derivatives was found to be in the range suitable for semiconductors. researchgate.net

Integration into π-Conjugated Systems and Polymer Chemistry

The electronic structure of organic semiconductors is fundamentally based on the conjugation of π-electrons. researchgate.net The phenanthrene unit is a valuable component for constructing extended π-conjugated systems due to its inherent rigidity and electronic characteristics. nih.govrsc.org

Conjugated macrocycles incorporating phenanthrene have been synthesized and studied as solution-processed organic semiconductors. rsc.org These materials can function as p-type semiconductors in thin-film transistors, and their performance is linked to their ability to self-aggregate in solution. rsc.org Furthermore, research into cyclopenta[def]phenanthrene-based conjugated polymers has demonstrated their utility as blue light-emitting materials. researchgate.net Theoretical calculations have shown that enhancing the π-electron conjugation effect can be achieved by increasing the proximity of adjacent phenanthrene molecules, which strengthens transannular effects. nih.gov

Supramolecular Assembly and Host-Guest Chemistry

The introduction of specific functional groups onto a molecular scaffold can direct its self-assembly into highly ordered nanostructures through non-covalent interactions. The trifluoromethyl group, in particular, can influence molecular packing in the solid state. nih.govacs.org

Phenanthrene derivatives have been shown to self-assemble into a variety of supramolecular nanostructures. In one study, amphiphilic cholane-phenanthrene-cholane trimers were observed to form different morphologies in an aqueous medium depending on the substitution pattern of the phenanthrene core and the cooling rate during the assembly process. researchgate.net

These self-assembly processes can yield distinct structures such as nanosheets, worm-like nanostructures, or nanotubes. researchgate.net Such supramolecular assemblies demonstrate significant potential as functional materials. For example, when doped with an acceptor chromophore, these phenanthrene-based assemblies show efficient energy transfer, making them promising candidates for artificial light-harvesting systems. researchgate.netnih.gov

Table 2: Self-Assembled Morphologies of Cholane-Phenanthrene-Cholane Trimers

Phenanthrene Isomer Cooling Rate Resulting Morphology Ref.
3,6-disubstituted Slow Worm-like nanostructures researchgate.net
2,7-disubstituted Slow Nanotubes researchgate.net

This table illustrates how the substitution pattern on the phenanthrene core and processing conditions can direct the self-assembly into different ordered structures.

Non-Covalent Interactions and Molecular Recognition

The structure of this compound, which combines a large, rigid polycyclic aromatic hydrocarbon (PAH) framework with a potent electron-withdrawing trifluoromethyl (-CF₃) group, makes it a compelling candidate for studies in molecular recognition and supramolecular assembly. Non-covalent interactions are fundamental to these fields, governing processes like protein folding and the formation of DNA structures. nih.gov The phenanthrene core can participate in π-π stacking and van der Waals interactions, while the trifluoromethyl group introduces the possibility of specific dipole-dipole interactions and weak hydrogen bonds (C-H···F).

Research into related systems underscores this potential. For instance, phenanthrene-derived chemosensors have been developed for the recognition of specific ions. A sensor incorporating phenanthrene and a 1,2,3-triazole unit demonstrated selective detection of fluoride (B91410) and copper (II) ions. nih.gov The fluoride detection mechanism involved deprotonation, leading to a distinct color change, while copper recognition resulted in a "turn-off" fluorescence response. nih.gov This highlights how the phenanthrene scaffold can be functionalized to create specific binding sites.

Furthermore, the study of ion-molecule reactions in the gas phase shows that non-covalent forces can steer chemical pathways, even at low temperatures. nih.govresearchgate.net The formation of a non-covalent prereactive complex can significantly influence reaction rates and outcomes. researchgate.net The electronic properties imparted by the -CF₃ group in this compound could be exploited to modulate these interactions, enabling the design of systems for highly selective molecular recognition.

Ligand Design in Coordination Chemistry for Catalytic Systems

In coordination chemistry, the design of ligands is crucial for tuning the properties of metal complexes used in catalysis. The phenanthrene skeleton is a well-established component of ligands, and the introduction of a trifluoromethyl group offers a powerful tool for modifying their steric and electronic characteristics.

Studies on trifluoromethylated phenanthroline ligands, which are structurally analogous to phenanthrene, provide significant insights. When incorporated into copper(I) complexes, trifluoromethyl groups at the 2- and 9-positions were found to inhibit the pseudo-Jahn-Teller distortion, a process that often leads to short excited-state lifetimes. nsf.gov This inhibition was achieved through a combination of steric hindrance and electronic stabilization, resulting in a copper(I) complex with a significantly longer-lived excited state. nsf.gov The strong σ-bond withdrawing effect of the -CF₃ group weakens the coordination to the copper center, an effect that can be strategically balanced with steric factors to optimize catalyst performance. nsf.gov

These findings suggest that this compound could serve as a precursor for novel ligands in catalytic systems. By strategically placing the -CF₃ group, it is possible to fine-tune the electronic environment of a metal center, thereby influencing its reactivity, stability, and catalytic efficiency. The design principles derived from phenanthrene-based antiviral agents and anticancer compounds, where specific molecular structures are tailored to interact with biological targets, further illustrate the potential of this molecular scaffold in creating highly specific and active molecules. nih.govnih.gov

Component in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with vast potential in gas storage, separation, and catalysis. The properties of these frameworks are directly determined by their constituent organic linkers and metal nodes (in MOFs). The incorporation of fluorine atoms, particularly in the form of trifluoromethyl groups, into the organic linkers is a recognized strategy for tailoring the functionality of these materials.

Research has shown that trifluoromethyl-functionalized 2D COFs can be highly effective for isomer separation. nih.gov In one example, a COF constructed using 2,2'-bis(trifluoromethyl)benzidine (B1298469) exhibited high-resolution separation of positional and geometric isomers, a traditionally challenging task. nih.gov The trifluoromethyl and hydroxyl groups within the COF structure provide sites for hydrogen bonding, dipole interactions, and steric effects that collectively enhance separation performance. nih.gov Similarly, a flexible 2D MOF functionalized with a (trifluoromethyl)trifluoroborate group demonstrated selective gas adsorption, showcasing dynamic guest accommodation properties. nih.govresearchgate.net

Given these precedents, this compound represents a promising, though as-yet unexplored, building block for new MOFs and COFs. Its rigid phenanthrene backbone could form robust, porous structures, while the -CF₃ group could be leveraged to:

Introduce specific interaction sites for selective guest adsorption.

Modify the electronic properties of the framework, potentially for catalytic applications.

Enhance the chemical and thermal stability of the resulting material.

Improve processability and solubility of polymeric materials derived from such fragments. nih.gov

The use of MOFs as solid-state reagents for handling hazardous fluorinated gases further highlights the synergy between fluorine chemistry and framework materials. researchgate.net

Photochromic and Thermochromic Materials

Photochromic and thermochromic materials, which change color in response to light or heat, respectively, are of great interest for applications such as optical data storage, smart windows, and sensors. kanto.co.jpmedcraveonline.comnih.gov The performance of these materials is rooted in the reversible transformation between two isomers with different absorption spectra.

The combination of a phenanthrene unit and a trifluoromethyl group within a single molecule has been shown to yield promising photochromic properties. An asymmetrical diarylethene was synthesized containing a 9-phenanthrene moiety on one side and a trifluoromethyl-substituted thienyl group on the other. researchgate.net This compound exhibited excellent photochromism, switching from colorless to red upon UV irradiation, and also displayed good fluorescence. researchgate.net The reversible cyclization/cycloreversion process is the basis for its photochromic behavior. researchgate.net

Thermochromic materials often rely on temperature-induced changes in molecular conformation or crystal packing. medcraveonline.com Organic thermochromic systems, frequently based on leuco dyes, undergo color changes when a solvent component melts, disrupting a dye-developer complex. medcraveonline.com The rigid structure and specific intermolecular interactions offered by this compound could be harnessed to design novel thermochromic systems where phase transitions or conformational changes lead to distinct color shifts.

Sensing Applications (e.g., as fluorophores, not biological sensing)

The inherent fluorescence of the phenanthrene core makes it an attractive platform for developing fluorescent sensors. The introduction of a trifluoromethyl group can modulate the photophysical properties, such as emission wavelength and quantum yield, and provide specific interaction sites for analytes.

Derivatives of phenanthrene are recognized for their potential as fluorescent probes. ontosight.ai Research on sensitized fluorescence has demonstrated methods for detecting very low concentrations of PAHs, including phenanthrene. epa.gov A spot test using naphthalene (B1677914) as a sensitizer (B1316253) could detect as little as 1 picogram of benzo[a]pyrene. epa.gov

More advanced sensors have been designed using functionalized phenanthrene. A chemosensor based on a phenanthrene-triazole conjugate exhibited a "turn-off" fluorescence response upon binding to Cu²⁺ ions, demonstrating high selectivity and sensitivity. nih.gov Furthermore, the photochromic diarylethene containing both phenanthrene and a trifluoromethyl group was noted for its favorable fluorescence properties, suggesting that the trifluoromethylphenanthrene unit itself is a capable fluorophore. researchgate.net This indicates that this compound could be a core component in fluorescent sensors, where interactions with an analyte would quench or enhance its emission through mechanisms like photoinduced electron transfer or resonance energy transfer, similar to those observed in COF-based sensors. nih.gov

Future Prospects and Emerging Research Directions

Development of Novel and Efficient Synthetic Strategies for Functionalized Derivatives

While the synthesis of the parent 2-(trifluoromethyl)phenanthrene is established, the future development of its chemistry is contingent on the ability to create a diverse range of functionalized derivatives efficiently and selectively. Traditional methods for phenanthrene (B1679779) synthesis, such as the Haworth and Bardhan-Sengupta syntheses, often require harsh conditions and multiple steps. dtic.mil Modern synthetic chemistry offers several promising directions to overcome these limitations.

One of the most significant emerging areas is the use of photoredox catalysis . These methods, which utilize visible light to initiate chemical reactions under mild conditions, have been successfully employed for the synthesis of the phenanthrene core itself and for the functionalization of arenes. beilstein-journals.orgsigmaaldrich.comresearchgate.net For instance, photocatalytic Pschorr cyclizations and radical cyclizations of stilbene (B7821643) derivatives or related precursors can provide access to the phenanthrene skeleton. beilstein-journals.orgsigmaaldrich.com The application of these techniques to precursors already bearing a trifluoromethyl group, or the late-stage introduction of the CF3 group, is a key area for exploration. Furthermore, photoredox-mediated C-H functionalization could allow for the direct introduction of various substituents onto the this compound backbone, bypassing the need for pre-functionalized starting materials. sigmaaldrich.com

Another critical area is the development of more efficient trifluoromethylation strategies . While methods for introducing trifluoromethyl groups into aromatic systems exist, their application to complex PAHs like phenanthrene can be challenging. nih.gov Research into novel trifluoromethylating agents and catalytic systems, such as those based on copper or high-valent nickel complexes, could lead to more efficient and regioselective syntheses. sigmaaldrich.comnih.gov The use of trifluoromethyl-containing building blocks in cross-coupling reactions or cycloaddition reactions also represents a powerful strategy for constructing complex trifluoromethylated phenanthrene derivatives. nist.gov For example, trifluoromethylnitrones have been identified as versatile building blocks for creating trifluoromethylated heterocyclic compounds, and similar principles could be applied to carbocyclic systems like phenanthrene. nist.gov

Future synthetic strategies will likely focus on methods that are not only efficient and high-yielding but also offer a high degree of functional group tolerance and scalability. The development of one-pot procedures that combine the formation of the phenanthrene skeleton with its subsequent functionalization would be particularly valuable.

Advanced Computational Approaches for Predictive Design of Properties

The experimental exploration of all possible this compound derivatives is impractical. Therefore, advanced computational methods, particularly Density Functional Theory (DFT) , are poised to play a pivotal role in guiding synthetic efforts. google.comcapes.gov.brrsc.org DFT calculations can predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics, with a useful degree of accuracy.

A key application of computational chemistry in this context is the prediction of the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap . researchgate.netnist.govresearchgate.netnih.gov This gap is a critical parameter for determining the electronic and optical properties of a molecule, which is particularly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). arxiv.orgchemicalbook.com By systematically modeling the effects of different substituents at various positions on the this compound core, researchers can identify derivatives with tailored HOMO-LUMO gaps for specific applications. For example, computational studies on substituted paraphenylenes have shown that the band gap can be tuned over a wide range by the choice of substituent. Similar in silico screening of this compound derivatives could rapidly identify promising candidates for synthesis and experimental validation.

Beyond the HOMO-LUMO gap, computational methods can also predict other important properties. For instance, calculations of atomic charges, Fukui functions, and average local ionization energy (ALIE) can help predict the most likely sites for electrophilic, nucleophilic, or radical attack on the phenanthrene ring system. google.comcapes.gov.br This information is invaluable for designing selective functionalization reactions. Thermodynamic calculations can also assess the stability of reaction intermediates and transition states, providing mechanistic insights that can help optimize reaction conditions. google.com As computational power increases and theoretical models become more sophisticated, the predictive design of this compound derivatives with desired properties will become an increasingly powerful tool.

Exploration of Unconventional Reactivity Pathways

The presence of the strongly electron-withdrawing trifluoromethyl group significantly alters the electronic landscape of the phenanthrene nucleus, which can be harnessed to explore unconventional reactivity pathways. While the typical electrophilic aromatic substitution reactions of phenanthrene are well-known, the trifluoromethyl group can deactivate the ring system towards these reactions while simultaneously opening up new avenues for nucleophilic or radical processes.

One area of interest is the exploration of nucleophilic aromatic substitution (SNAr) reactions. While generally difficult on unsubstituted PAHs, the electron-deficient nature of the this compound ring may facilitate SNAr reactions, particularly at positions ortho and para to the trifluoromethyl group, if a suitable leaving group is present. Research into nucleophilic trifluoromethylation of electron-deficient arenes has already shown the potential for such transformations. chemicalbook.com

The development of radical trifluoromethylation methods also presents exciting possibilities. The generation of a trifluoromethyl radical in the presence of this compound could lead to the formation of bis(trifluoromethyl)phenanthrene derivatives, which would have significantly altered electronic properties. Furthermore, the phenanthrene core itself can participate in radical reactions. For example, radical-radical recombination has been identified as a key step in the gas-phase synthesis of phenanthrene. Understanding how the trifluoromethyl group influences the stability and reactivity of radical intermediates of phenanthrene will be crucial.

Another intriguing possibility is the use of the trifluoromethyl group to induce unusual molecular rearrangements or cyclizations. The high electronegativity and steric bulk of the CF3 group can impose unique conformational constraints and electronic biases, potentially leading to reactivity patterns not observed in non-fluorinated analogues. The study of acid-promoted reactions of trifluoromethylated allyl alcohols with arenes, which can lead to unusual "dimerization" products, provides a hint of the kind of unexpected transformations that might be possible. arxiv.org

Interdisciplinary Research with Nanoscience and Quantum Technologies

The unique properties of this compound and its derivatives make them promising candidates for applications at the interface of chemistry, physics, and materials science. The fields of nanoscience and quantum technologies, in particular, offer exciting new contexts for these molecules.

In the realm of nanoscience , trifluoromethylated phenanthrenes could find use as building blocks for novel organic electronic materials. arxiv.org The planarity of the phenanthrene core promotes π-stacking, which is essential for charge transport in organic semiconductors, while the trifluoromethyl group can be used to tune the material's electronic properties, solubility, and solid-state packing. researchgate.net Phenanthrene-based compounds are already being explored for use in organic field-effect transistors (OFETs) and OLEDs. The introduction of a trifluoromethyl group could enhance the performance of these devices by, for example, improving electron injection/transport or increasing the stability of the material. There is also potential for these molecules to be incorporated into more complex nanostructures, such as molecular motors or machines, where their rigid structure and defined substitution patterns could be advantageous.

The intersection with quantum technologies is another emerging frontier. Single-photon emitters (SPEs) are a key component of many quantum technologies, and defects in wide-bandgap materials like hexagonal boron nitride are a leading platform for their development. There is growing interest in using precisely designed molecules to create or tune the properties of these quantum emitters. The well-defined structure and tunable electronic properties of molecules like this compound make them intriguing candidates for this purpose. For example, they could be used to create localized electronic states in a host material or to functionalize quantum dots. The field of high-quality thermochemistry data for PAHs via quantum chemistry is advancing, which will aid in the design of such systems.

Scalable Synthesis and Industrial Relevance

For any new compound to have a significant real-world impact, its synthesis must be amenable to large-scale production in a cost-effective and environmentally responsible manner. While laboratory-scale syntheses of trifluoromethylated phenanthrenes have been demonstrated, significant challenges remain in translating these to an industrial process.

A key challenge is the high cost and hazardous nature of many fluorinating and trifluoromethylating reagents. Research into using less expensive and more accessible sources of the trifluoromethyl group, such as trifluoroacetic acid, is a critical area of investigation. nist.gov An electrophotochemical approach has recently been shown to enable the use of trifluoroacetic acid as a CF3 source for the trifluoromethylation of arenes, which could represent a more sustainable and cost-effective industrial method. nist.gov

The development of continuous flow processes offers a potential solution to many of the challenges of scaling up chemical reactions. Flow chemistry can offer improved safety, better heat and mass transfer, and the potential for easier automation and process control compared to traditional batch processing. This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

An economic evaluation of the production of 3,6-bis(trifluoromethyl)phenanthrene was conducted in the past, highlighting that the cost of the trifluoromethylating agent (in that case, SF4) was the most significant factor. beilstein-journals.org This underscores the need for more economical trifluoromethylation methods. The development of practical production processes for related compounds, such as arylsulfur pentafluorides (a "super-trifluoromethyl" group), demonstrates that industrial-scale synthesis of complex fluorinated aromatics is achievable with dedicated process development. sigmaaldrich.comsigmaaldrich.com

The ultimate industrial relevance of this compound will depend on the identification of high-value applications. As research in areas like organic electronics and materials science continues to uncover the unique and desirable properties of this compound and its derivatives, the economic incentive for developing scalable synthetic routes will grow.

Q & A

Q. How is 2-(Trifluoromethyl)phenanthrene structurally characterized, and what are its key molecular properties?

The compound is identified by its molecular formula C₂₃H₁₃F₅ (molecular weight: 384.34 g/mol) and CAS RN 478267-74-2. Structural characterization typically employs techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The trifluoromethyl group at position 2 and the ethenylphenyl substituent at position 7 significantly influence its electronic and steric properties, affecting reactivity and solubility .

Q. What analytical methods are suitable for detecting trace levels of this compound in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) with deuterium-labeled internal standards (e.g., deuterated phenanthrene) is effective for quantification in complex matrices like blood, milk, and tissues. Liquid-liquid extraction followed by solid-phase extraction (SPE) using Envi-Chrom P columns ensures purification. Detection limits can reach 0.5–8.0 ng/g, depending on the matrix .

Q. How does the trifluoromethyl group influence the compound’s solubility and bioavailability in environmental systems?

The trifluoromethyl group increases hydrophobicity, reducing aqueous solubility and potentially enhancing adsorption to organic matter. Bioavailability studies can adapt bacterial biosensors (e.g., Burkholderia sp. RP037) to monitor flux dynamics, where surfactant addition or polymer release systems may modulate compound uptake .

Advanced Research Questions

Q. What are the metabolic pathways of this compound in mammalian systems, and how do they differ from unsubstituted phenanthrene?

Phenanthrene metabolism typically involves cytochrome P450-mediated oxidation to dihydrodiols (e.g., 9,10-dihydrodiol) and hydroxylated derivatives. The trifluoromethyl group may sterically hinder epoxidation at the bay region, redirecting metabolism to alternative positions. Absolute stereochemistry of metabolites can be resolved using circular dichroism (CD) and chemical degradation, as demonstrated for phenanthrene dihydrodiols .

Q. What challenges arise in biodegradation studies of this compound, and which microbial strains show potential for its degradation?

The electron-withdrawing trifluoromethyl group may resist microbial oxidation. Mycobacterium sp. strains (e.g., BB1), known for degrading polycyclic aromatic hydrocarbons (PAHs), could be tested under cometabolic conditions with fluoranthene or pyrene as primary substrates. Growth rates (0.040–0.069 h⁻¹) and metabolite profiling (via LC-MS) would clarify degradation efficiency .

Q. How does the trifluoromethyl substituent affect regioselectivity in electrophilic substitution reactions of phenanthrene derivatives?

Sulfonation studies on phenanthrene show preferential substitution at positions 2, 3, and 8. The trifluoromethyl group at position 2 likely deactivates the ring, directing electrophiles to meta or para positions. Experimental validation requires controlled reactions (e.g., sulfonation at 100–125°C) followed by HPLC or NMR to identify product distribution .

Q. What methodologies are recommended for resolving contradictory data in metabolic flux analysis of this compound?

Discrepancies in flux measurements (e.g., due to competing metabolic pathways) can be addressed by isotopic tracer studies (¹³C or ²H labeling) coupled with kinetic modeling. Enzymatic hydrolysis and SPE purification (as in PAH metabolite studies) minimize matrix interference, enabling precise quantification of hydroxylated derivatives .

Methodological Notes

  • Stereochemical Analysis : Use chiral columns in HPLC or excitation chirality CD to resolve enantiomers of dihydrodiol metabolites .
  • Bioavailability Assays : Incorporate surfactant (e.g., Tween 80) or oil-phase systems to simulate environmental flux conditions .
  • Degradation Studies : Monitor cometabolic degradation using fluoranthene as a growth substrate and LC-MS for metabolite identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.